molecular formula C18H21N3O3 B2793371 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1171846-83-5

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No. B2793371
CAS RN: 1171846-83-5
M. Wt: 327.384
InChI Key: UXXMVUHYWVHTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CP-945,598 and belongs to the class of piperidine derivatives.

Mechanism of Action

CP-945,598 acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of the endogenous ligands, such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
CP-945,598 has been found to have various biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. It has also been found to reduce the intake of food in rats. Additionally, it has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using CP-945,598 in lab experiments include its potency and selectivity as a CB1 receptor antagonist. This allows for the specific targeting of the receptor and the downstream signaling pathways. The limitations of using CP-945,598 include its potential off-target effects and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of CP-945,598. These include:
1. Further studies to determine the safety and efficacy of CP-945,598 in the treatment of various conditions, such as pain, addiction, and obesity.
2. Development of more potent and selective CB1 receptor antagonists for use in scientific research and potential clinical applications.
3. Investigation of the potential use of CP-945,598 in combination with other drugs for the treatment of various conditions.
4. Studies to determine the effects of CP-945,598 on other physiological and pathological processes, such as inflammation and neurodegeneration.
In conclusion, 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It acts as a potent and selective antagonist of the CB1 receptor and has various biochemical and physiological effects. CP-945,598 has several advantages and limitations for use in lab experiments and there are several future directions for its study.

Synthesis Methods

The synthesis of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves the reaction of 5-cyclopropyl-1,3,4-oxadiazol-2-amine with 4-bromopiperidine followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. The final product is obtained after purification and characterization.

Scientific Research Applications

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has been studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the cannabinoid receptor CB1. This receptor is involved in various physiological and pathological processes, including pain, appetite, and addiction. CP-945,598 has been studied for its potential use in the treatment of these conditions.

properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-16(12-23-15-4-2-1-3-5-15)21-10-8-14(9-11-21)18-20-19-17(24-18)13-6-7-13/h1-5,13-14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXMVUHYWVHTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

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